Cas no 1004192-78-2 (1-(2,4-dichlorophenoxy)methyl-3,5-dimethyl-1H-pyrazol-4-amine)
1-(2,4-dichlorophenoxy)methyl-3,5-dimethyl-1H-pyrazol-4-amine Chemical and Physical Properties
Names and Identifiers
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- 1-((2,4-Dichlorophenoxy)methyl)-3,5-dimethyl-1H-pyrazol-4-amine
- AKOS B016612
- ART-CHEM-BB B016612
- 1-(2,4-DICHLORO-PHENOXYMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YLAMINE
- 1-(2,4-dichlorophenoxy)methyl-3,5-dimethyl-1H-pyrazol-4-amine
- AKOS000306273
- 1-[(2,4-dichlorophenoxy)methyl]-3,5-dimethylpyrazol-4-amine
- 1-(2,4-DICHLOROPHENOXYMETHYL)-3,5-DIMETHYLPYRAZOL-4-AMINE
- BBL039790
- STK349337
- CS-0240575
- EN300-229122
- 1-[(2,4-dichlorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine
- EQB19278
- 1-(2,4-Dichloro-phenoxymethyl)-3,5-dimethyl-1 H -pyrazol-4-ylamine
- 1004192-78-2
-
- MDL: MFCD04967674
- Inchi: 1S/C12H13Cl2N3O/c1-7-12(15)8(2)17(16-7)6-18-11-4-3-9(13)5-10(11)14/h3-5H,6,15H2,1-2H3
- InChI Key: NAGXUZAMLNFPEN-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1OCN1C(C)=C(C(C)=N1)N)Cl
Computed Properties
- Exact Mass: 285.0435674Da
- Monoisotopic Mass: 285.0435674Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 282
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 53.1Ų
1-(2,4-dichlorophenoxy)methyl-3,5-dimethyl-1H-pyrazol-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 030312-250mg |
1-(2,4-Dichloro-phenoxymethyl)-3,5-dimethyl-1 H -pyrazol-4-ylamine |
1004192-78-2 | 250mg |
£144.00 | 2022-03-01 | ||
| Fluorochem | 030312-1g |
1-(2,4-Dichloro-phenoxymethyl)-3,5-dimethyl-1 H -pyrazol-4-ylamine |
1004192-78-2 | 1g |
£287.00 | 2022-03-01 | ||
| Fluorochem | 030312-5g |
1-(2,4-Dichloro-phenoxymethyl)-3,5-dimethyl-1 H -pyrazol-4-ylamine |
1004192-78-2 | 5g |
£782.00 | 2022-03-01 | ||
| A2B Chem LLC | AJ05015-50mg |
1-[(2,4-dichlorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine |
1004192-78-2 | 95% | 50mg |
$282.00 | 2024-04-20 | |
| A2B Chem LLC | AJ05015-100mg |
1-[(2,4-dichlorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine |
1004192-78-2 | 95% | 100mg |
$324.00 | 2024-04-20 | |
| A2B Chem LLC | AJ05015-250mg |
1-[(2,4-dichlorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine |
1004192-78-2 | 95% | 250mg |
$376.00 | 2024-04-20 | |
| A2B Chem LLC | AJ05015-500mg |
1-[(2,4-dichlorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine |
1004192-78-2 | 95% | 500mg |
$535.00 | 2024-04-20 | |
| Chemenu | CM483228-1g |
1-((2,4-Dichlorophenoxy)methyl)-3,5-dimethyl-1H-pyrazol-4-amine |
1004192-78-2 | 97% | 1g |
$529 | 2022-06-14 | |
| 1PlusChem | 1P00JEXJ-50mg |
1-[(2,4-dichlorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine |
1004192-78-2 | 95% | 50mg |
$143.00 | 2023-12-27 | |
| 1PlusChem | 1P00JEXJ-100mg |
1-[(2,4-dichlorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine |
1004192-78-2 | 95% | 100mg |
$186.00 | 2023-12-27 |
1-(2,4-dichlorophenoxy)methyl-3,5-dimethyl-1H-pyrazol-4-amine Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 1-(2,4-dichlorophenoxy)methyl-3,5-dimethyl-1H-pyrazol-4-amine
1-(2,4-Dichlorophenoxy)methyl-3,5-dimethyl-1H-pyrazol-4-amine: A Comprehensive Overview
The compound 1-(2,4-dichlorophenoxy)methyl-3,5-dimethyl-1H-pyrazol-4-amine, with the CAS number 1004192-78-2, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its unique structural features and its potential applications in drug development. The molecule consists of a pyrazole ring system, which is a five-membered aromatic heterocycle containing two nitrogen atoms, substituted with a 3,5-dimethyl group and a 2,4-dichlorophenoxy methyl group. This combination of functional groups imparts the compound with distinctive chemical properties and biological activities.
Recent studies have highlighted the importance of pyrazole derivatives in the development of novel therapeutic agents. The pyrazole ring is known for its ability to form hydrogen bonds and interact with various biological targets, making it a valuable scaffold in drug design. The substitution pattern in 1-(2,4-dichlorophenoxy)methyl-3,5-dimethyl-1H-pyrazol-4-amine further enhances its pharmacokinetic properties, such as solubility and bioavailability. Researchers have explored the potential of this compound as an inhibitor of certain enzyme systems and as a modulator of cellular signaling pathways.
The synthesis of 1-(2,4-dichlorophenoxy)methyl-3,5-dimethyl-1H-pyrazol-4-amine involves a multi-step process that combines principles from organic synthesis and catalytic chemistry. Key steps include the formation of the pyrazole ring through cyclization reactions and the subsequent introduction of substituents at specific positions to achieve the desired functionality. The use of advanced catalysts and reaction conditions has enabled chemists to optimize the yield and purity of this compound.
In terms of biological activity, this compound has shown promise in preclinical studies as an anti-inflammatory agent. Its ability to inhibit pro-inflammatory cytokines and modulate immune responses makes it a potential candidate for treating conditions such as arthritis and inflammatory bowel disease. Furthermore, recent research has explored its role in cancer biology, where it has demonstrated selective cytotoxicity against certain cancer cell lines while sparing normal cells.
The environmental impact of 1-(2,4-dichlorophenoxy)methyl-3,5-dimethyl-1H-pyrazol-4-amine is another area of interest for researchers. Studies have been conducted to assess its biodegradability and potential toxicity to aquatic organisms. These findings are crucial for ensuring that the compound can be safely used in pharmaceutical applications without posing risks to ecosystems.
In conclusion, 1-(2,4-dichlorophenoxy)methyl-3,5-dimethyl-1H-pyrazol-4-amine, CAS number 100419278, represents a significant advancement in the field of medicinal chemistry. Its unique structure, coupled with its promising biological activities and favorable pharmacokinetic properties, positions it as a valuable tool in drug discovery and development.
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